BenchChemオンラインストアへようこそ!

1,2,4-Triazolidin-3-one

Medicinal chemistry Fragment-based drug design Physicochemical profiling

1,2,4-Triazolidin-3-one is the parent saturated five-membered heterocycle of the triazolidine family, bearing three ring nitrogen atoms and a carbonyl at position 3 (MW 87.08 g/mol, XLogP3 = −1, 3 H‑bond donors, 2 H‑bond acceptors). It has served as the starting fragment for clinical BTK inhibitor TAK‑020 and is the scaffold of numerous patented herbicidal and fungicidal agents.

Molecular Formula C2H5N3O
Molecular Weight 87.08 g/mol
CAS No. 48082-24-2
Cat. No. B12360390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolidin-3-one
CAS48082-24-2
Molecular FormulaC2H5N3O
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC1NC(=O)NN1
InChIInChI=1S/C2H5N3O/c6-2-3-1-4-5-2/h4H,1H2,(H2,3,5,6)
InChIKeyNXHDERLYZNBICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazolidin-3-one (CAS 48082-24-2): Core Heterocyclic Scaffold for Fragment-Based Discovery & Agrochemical Lead Design


1,2,4-Triazolidin-3-one is the parent saturated five-membered heterocycle of the triazolidine family, bearing three ring nitrogen atoms and a carbonyl at position 3 (MW 87.08 g/mol, XLogP3 = −1, 3 H‑bond donors, 2 H‑bond acceptors) . It has served as the starting fragment for clinical BTK inhibitor TAK‑020 [1] and is the scaffold of numerous patented herbicidal and fungicidal agents [2].

Why 1,2,4-Triazolidin-3-one Cannot Be Replaced by 1,2,4-Triazol-3-one or 1,3,4-Thiadiazolidin-2-one Without Loss of Critical Profile Attributes


The saturated triazolidin-3-one ring is not a mere single-bond analog of the aromatic triazol-3-one; saturation fundamentally alters hydrogen‑bond donor capacity (3 vs. 0 donors), lipophilicity (XLogP3 −1 vs. +0.3), and conformational flexibility [1]. Additionally, the ring participates in a thermodynamically characterized ring‑chain isomerism equilibrium with semicarbazone forms that is absent in aromatic triazoles and thiadiazolidin‑2-ones [2]. These physicochemical and stereoelectronic differences mean that direct scaffold swapping will produce unpredictable shifts in solubility, metabolic stability, and target engagement, making procurement of the exact saturated scaffold essential for projects that have been optimized or screened against it.

Quantitative Differentiation Evidence for 1,2,4-Triazolidin-3-one Versus Closest Analogs


Hydrogen‑Bond Donor Capacity: 3‑Fold Advantage Over the Aromatic 1,2,4-Triazol-3-one

1,2,4-Triazolidin-3-one possesses three hydrogen‑bond donors (two NH, one possibly tautomeric) versus zero for the aromatic 1,2,4-triazol-3-one (CAS 4045-72-1) . This difference directly influences aqueous solubility, target‑binding enthalpy, and crystal‑packing energetics, making the scaffold uniquely suited for engagement of polar binding pockets that the aromatic analog cannot address.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Lipophilicity Polarity Reversal: XLogP3 −1 (Triazolidin-3-one) vs. +0.3 (Triazol-3-one)

The computed XLogP3 for 1,2,4-triazolidin-3-one is −1, indicating hydrophilic character, whereas the aromatic 1,2,4-triazol-3-one has an XLogP of +0.3 [1]. The 1.3 log‑unit shift corresponds to an ~20‑fold difference in partition coefficient, translating to substantially better aqueous solubility and reduced passive membrane permeability for the saturated scaffold.

ADME Lead optimization Solubility

Ring‑Chain Isomerism Thermodynamics: ΔG = −1.10 kcal/mol in Acetonitrile Favors Cyclized Form

DFT calculations at the B3LYP/6‑311++G(d,p) level demonstrate that the cyclization of aliphatic semicarbazones to 1,2,4-triazolidin-3-ones is thermodynamically favorable in acetonitrile (ΔG = −1.10 kcal/mol) but unfavorable in chloroform (ΔG = +0.30 kcal/mol) [1]. This solvent‑dependent equilibrium, absent in aromatic triazole analogs, provides a unique thermodynamic handle for chemists to bias ring vs. chain form production by simple solvent selection.

Synthetic chemistry Ring-chain isomerism DFT thermodynamics

Scaffold Provenance in Clinical BTK Inhibitor TAK‑020 via Fragment‑Based Drug Design

The 5‑phenyl‑2,4‑dihydro‑3H‑1,2,4‑triazol‑3‑one fragment (a direct derivative of the parent triazolidin-3-one scaffold) was identified as the starting hit for the clinical BTK inhibitor TAK‑020 [1]. The fragment was optimized to a covalent inhibitor with an IC₅₀ significantly below 2 nM for BTK inhibition, and the final compound was directly compared biophysically with ibrutinib, showing distinct binding kinetics and selectivity profiles [1]. This validates the scaffold as a privileged fragment starting point capable of delivering clinical candidates.

Fragment-based drug discovery BTK inhibitor Clinical candidate derivation

Agrochemical Patent Density: Triazolidin-3-one Is a Privileged Protox-Inhibitor Herbicide Scaffold

Multiple patent families (e.g., ES435089A1, ES480872A1) claim 1,2,4-triazolidin-3-one derivatives as herbicidally active compounds, specifically as protoporphyrinogen oxidase (Protox) inhibitors causing peroxidative bleaching [1][2]. In direct comparative studies, the isomerized triazolidin-3-one‑5‑thione form is a more potent Protox inhibitor than the corresponding thiadiazolidin‑2‑one starting material [2]. This activity profile is not reliably reproduced by the aromatic triazol-3-one scaffold, which lacks the necessary S‑donor substitution pattern for inhibition.

Herbicide discovery Protoporphyrinogen oxidase Agrochemical patent landscape

Kinetic Barrier to Cyclization: Activation Energy ΔG‡ = 15.95 kcal/mol Enables Stable Isolation of Semicarbazone Precursor

DFT calculations reveal that the cyclization of aliphatic semicarbazones to 1,2,4-triazolidin-3-ones proceeds with a moderate activation free energy of 15.95 kcal/mol in chloroform and 16.13 kcal/mol in acetonitrile [1]. This kinetic barrier permits the stable isolation and characterization of the semicarbazone precursory, enabling a ‘latent’ prodrug or pro‑herbicide strategy where cyclization is triggered by acid catalysis.

Reaction kinetics Precursor stability DFT activation barrier

Application Scenarios Where 1,2,4-Triazolidin-3-one (CAS 48082-24-2) Confers Verifiable Advantage Over Alternatives


Fragment-Based Drug Discovery for Kinase Targets Requiring High Ligand Efficiency from Polar Starting Points

Given its 3 hydrogen‑bond donor capacity, XLogP3 of −1, and direct precedent in the clinical BTK inhibitor TAK‑020 [1], the triazolidin-3-one scaffold is ideal for fragment screens where polar, low‑molecular‑weight hits are desired. The scaffold’s ability to form multiple directional hydrogen bonds enables efficient engagement of kinase hinge regions or phosphate‑binding loops that aromatic triazol-3-one fragments cannot satisfy.

Agrochemical Lead Generation Targeting Protoporphyrinogen Oxidase (Protox) Herbicides

Patented triazolidin-3-one derivatives act as peroxidizing bleaching herbicides through Protox inhibition, with the isomerized triazolidin-3‑one‑5‑thione form identified as the active pharmacophore [1][2]. Procurement of the parent scaffold enables systematic synthesis of 5‑thioxo derivatives for structure–activity relationship (SAR) studies, avoiding the need to purchase pre‑substituted analogs that may limit patent freedom.

Ring‑Chain Isomerism Exploitation for Acid‑Triggered Release or In‑Situ Cyclization Strategies

The thermodynamically and kinetically characterized equilibrium between semicarbazones and triazolidin-3-ones (ΔG = −1.10 kcal/mol in MeCN, ΔG‡ ≈ 16 kcal/mol) [1] enables the design of pro‑drugs or pro‑pesticides where the active ring form is generated upon exposure to mild acid. This is a distinctive advantage over structurally rigid heterocycles that cannot undergo similar triggered cyclization.

Medicinal Chemistry SAR Expansion of Covalent Inhibitor Series Targeting Cysteine‑Containing Kinases

The TAK‑020 story demonstrates that the triazolidin-3-one ring can be elaborated into covalent inhibitors with excellent selectivity vs. ibrutinib [1]. Laboratories developing covalent kinase inhibitor portfolios should stock the parent scaffold to rapidly access 5‑aryl‑2,4‑dihydro‑3H‑1,2,4‑triazol‑3‑one intermediates, which serve as validated covalent‑warhead attachment points.

Quote Request

Request a Quote for 1,2,4-Triazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.